1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione
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Overview
Description
1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core linked to a pyridin-3-yl-1,2,4-oxadiazole moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridin-3-yl-1,2,4-oxadiazole moiety, which can be synthesized via the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide. This intermediate is then coupled with a propyl chain bearing a suitable leaving group, such as a halide, under basic conditions to form the desired linkage. Finally, the pyrrolidine-2,5-dione core is introduced through a cyclization reaction involving an appropriate dicarboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor to alter signal transduction pathways. These interactions are mediated by the compound’s structural features, which allow for specific binding and activity .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole moiety and exhibit similar reactivity and applications.
Pyrrolidine-2,5-dione Derivatives: Compounds with the pyrrolidine-2,5-dione core are also of interest for their biological activity and chemical properties.
Uniqueness
1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione is unique due to its combination of the pyridine, oxadiazole, and pyrrolidine-2,5-dione moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-5-6-13(20)18(12)8-2-4-11-16-14(17-21-11)10-3-1-7-15-9-10/h1,3,7,9H,2,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBNITPVXAOQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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